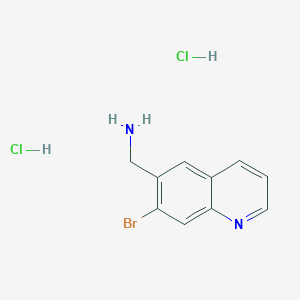

(7-Bromoquinolin-6-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7-Bromoquinolin-6-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C10H11BrCl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-6-yl)methanamine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent treatment with amine sources under controlled temperatures and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (7-Bromoquinolin-6-yl)methanamine dihydrochloride can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinoline derivatives with amine functionalities.

Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that (7-bromoquinolin-6-yl)methanamine dihydrochloride exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been shown to reduce the production of inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases, where modulation of immune responses is crucial. Future studies could explore its efficacy in vivo and its mechanism of action in inflammatory pathways.

Antimicrobial Effects

this compound has demonstrated antimicrobial activity against a range of bacteria and fungi. This property positions it as a potential lead compound for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

Materials Science

Synthesis of Luminescent Materials

The compound can serve as a precursor for synthesizing luminescent materials and dyes. Its structural characteristics are conducive to modifications that enhance photophysical properties, which are essential in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .

Development of New Materials

In materials science, this compound can be utilized to create novel materials with specific electronic properties. This includes potential applications in the development of sensors and other electronic devices due to its ability to form stable complexes with various metal ions .

Biochemical Research

Probing Biological Processes

The compound can act as a probe in biochemical studies aimed at understanding cellular signaling pathways and enzyme activities. Its ability to interact with biological macromolecules makes it valuable for studying protein-ligand interactions and cellular mechanisms .

Drug Development and Structure-Activity Relationships (SAR)

Ongoing research into the structure-activity relationships of this compound derivatives could lead to the identification of more potent analogs with enhanced biological activities. This involves systematic modifications to the compound's structure to optimize its pharmacological properties while minimizing toxicity .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Inhibition of colon cancer cell growth | Potential for new cancer therapies |

| Anti-inflammatory Effects | Reduction of cytokine production | Possible treatment for inflammatory diseases |

| Antimicrobial Activity | Efficacy against various pathogens | Development of new antimicrobial agents |

Current State of Research

The current body of research on this compound is still emerging, with limited comprehensive studies available. However, findings indicate promising avenues for future exploration, particularly in drug development and material sciences. Future research should focus on:

- Expanding synthetic methodologies to improve yield and purity.

- Conducting detailed pharmacokinetic studies.

- Investigating potential toxicological effects to ensure safety in applications.

Mécanisme D'action

The mechanism of action of (7-Bromoquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (6-Bromoquinolin-7-yl)methanamine dihydrochloride

- (8-Bromoquinolin-5-yl)methanamine dihydrochloride

- (7-Chloroquinolin-6-yl)methanamine dihydrochloride

Uniqueness: (7-Bromoquinolin-6-yl)methanamine dihydrochloride is unique due to its specific bromine substitution pattern on the quinoline ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The position of the bromine atom can affect the compound’s ability to interact with biological targets and its overall stability.

Activité Biologique

(7-Bromoquinolin-6-yl)methanamine dihydrochloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various pathogens and cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects:

- Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting enzymes involved in microbial growth, affecting the viability of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Anticancer Properties : The compound has been shown to modulate pathways involved in cell proliferation. It may inhibit certain enzymes linked to cancer cell growth, thereby exhibiting potential anticancer effects .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from relevant research:

Structure-Activity Relationships (SAR)

The SAR studies indicate that the bromine substitution pattern on the quinoline ring significantly influences the compound's reactivity and biological activity. Variations in the position of the bromine atom can alter its interaction with biological targets, impacting both stability and efficacy .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| (6-Bromoquinolin-7-yl)methanamine dihydrochloride | Different bromine position | Varies in antimicrobial potency |

| (8-Bromoquinolin-5-yl)methanamine dihydrochloride | Altered chemical structure | Exhibits different anticancer effects |

| (7-Chloroquinolin-6-yl)methanamine dihydrochloride | Chlorine instead of bromine | Potentially lower activity against certain pathogens |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : In a study involving multiple bacterial strains, derivatives of this compound demonstrated significant inhibition against resistant strains like MRSA, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : A series of synthesized derivatives were tested against various cancer cell lines, revealing that many exhibited higher potency than traditional chemotherapeutics like cisplatin, particularly against ovarian and breast cancer cells .

Propriétés

IUPAC Name |

(7-bromoquinolin-6-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.2ClH/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12;;/h1-5H,6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMKRYSLQVBTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Br)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.